molecular formula C15H18N4OS B2583680 (1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320215-52-7

(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2583680
CAS RN: 2320215-52-7
M. Wt: 302.4
InChI Key: NOPCDPKHYFREFX-UHFFFAOYSA-N
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Description

The compound contains several structural components including a pyrazole ring, a thiophene ring, and an azabicyclo[3.2.1]octane ring. Pyrazole is a simple aromatic ring with two nitrogen atoms. Thiophene is a five-membered ring with one sulfur atom. The azabicyclo[3.2.1]octane is a type of bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the nitrogen, sulfur, and carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions like electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, etc .

Scientific Research Applications

Enantioselective Synthesis and Chiral Auxiliary Applications

The synthesis and utilization of enantiomerically pure bicyclic pyrrolidine derivatives, similar in structure to the compound , have been explored for their efficiency as chiral auxiliaries in asymmetric syntheses. For instance, enantiomerenreine bicyclic pyrrolidine derivatives have been synthesized and applied in Michael-type reactions via enamines, highlighting their potential in asymmetric synthesis (Martens & Lübben, 1991).

Catalytic Applications and Chemical Reactions

The compound's structural framework is conducive to catalytic applications, as evidenced by research on similar bicyclic and heterocyclic structures. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in various chemical reactions, including the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, showcasing the versatility and efficiency of bicyclic compounds in catalysis (Tahmassebi, Bryson, & Binz, 2011).

Structural and Crystallographic Studies

The structural elucidation and crystallographic analysis of compounds with a bicyclic framework have been a subject of significant interest. Studies have focused on understanding the molecular configuration, intermolecular interactions, and the overall crystal structure to inform further synthetic and application-oriented research. For instance, the synthesis and crystal structure characterization of a complex bicyclic compound was performed, revealing intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential applications (Guo, Zhang, & Xia, 2015).

Computational Studies and Chemical Properties

Computational methods and theoretical calculations have been applied to similar bicyclic compounds to predict their chemical reactivity, electronic structure, and non-linear optical (NLO) properties. Such studies are instrumental in designing compounds with specific functionalities and understanding their behavior at the molecular level. For example, DFT calculations were used to investigate the electronic structure and compute NMR data for pyrazole-thiophene-based amide derivatives, demonstrating the integration of computational chemistry in the study of bicyclic compounds (Kanwal et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a drug, it might interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, studying its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

3-pyrazol-1-yl-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(17-14-3-1-8-21-14)19-11-4-5-12(19)10-13(9-11)18-7-2-6-16-18/h1-3,6-8,11-13H,4-5,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCDPKHYFREFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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